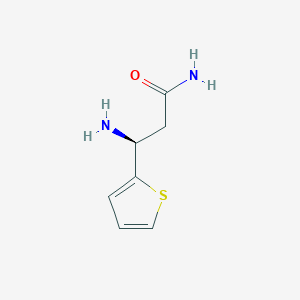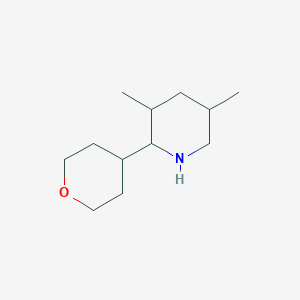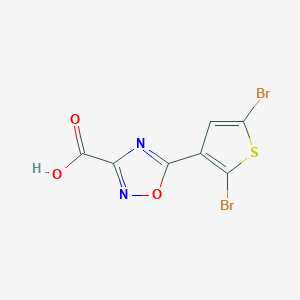
5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: is a heterocyclic compound that features both a thiophene ring and an oxadiazole ring. The presence of bromine atoms on the thiophene ring and a carboxylic acid group on the oxadiazole ring makes this compound particularly interesting for various chemical applications. This compound is known for its potential use in organic electronics, pharmaceuticals, and as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 5 positions.
Formation of Oxadiazole Ring: The brominated thiophene is then reacted with a suitable nitrile oxide precursor to form the oxadiazole ring. This step often involves cyclization reactions under specific conditions.
Introduction of Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiophenes with different functional groups.
科学研究应用
Chemistry:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Catalysis: It serves as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific electronic or mechanical properties.
Agriculture: The compound can be used in the development of agrochemicals for pest control.
作用机制
The mechanism of action of 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the oxadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
- 2,5-Dibromothiophene-3-carboxylic acid
- 3-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole
- 5-(2-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Comparison:
- Electronic Properties: The presence of two bromine atoms in 5-(2,5-Dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid enhances its electron-withdrawing capabilities compared to similar compounds with fewer bromine atoms.
- Reactivity: The compound’s reactivity in substitution reactions is higher due to the presence of two bromine atoms, making it more versatile in synthetic applications.
- Applications: While similar compounds may share some applications, the unique combination of the thiophene and oxadiazole rings, along with the carboxylic acid group, makes this compound particularly valuable in organic electronics and drug development.
属性
分子式 |
C7H2Br2N2O3S |
|---|---|
分子量 |
353.98 g/mol |
IUPAC 名称 |
5-(2,5-dibromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H2Br2N2O3S/c8-3-1-2(4(9)15-3)6-10-5(7(12)13)11-14-6/h1H,(H,12,13) |
InChI 键 |
OEWVTYOCQNZPHO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1C2=NC(=NO2)C(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


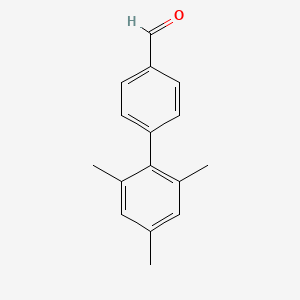

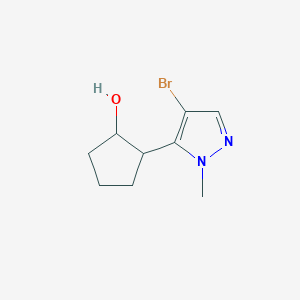
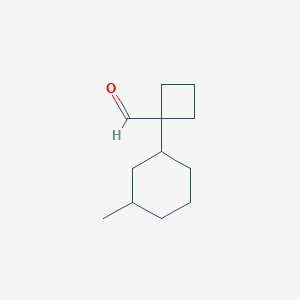
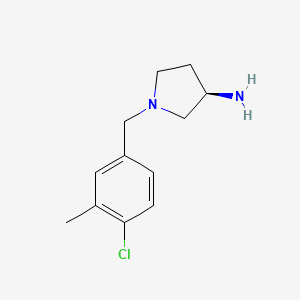
amine](/img/structure/B15272678.png)
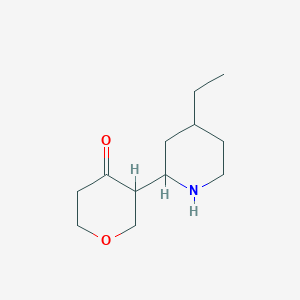
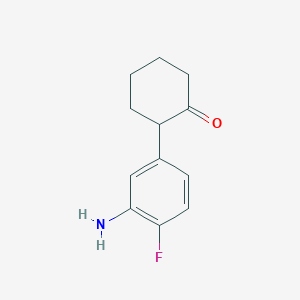
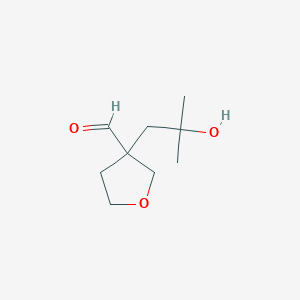
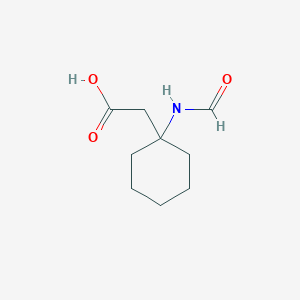
amine](/img/structure/B15272717.png)
